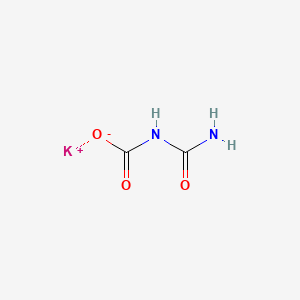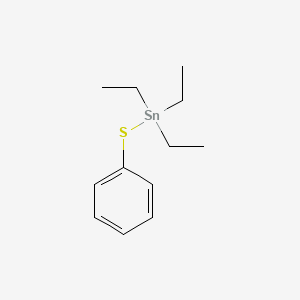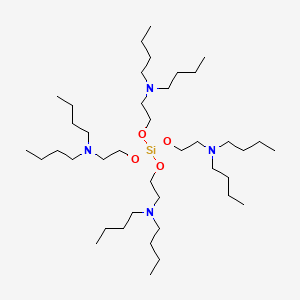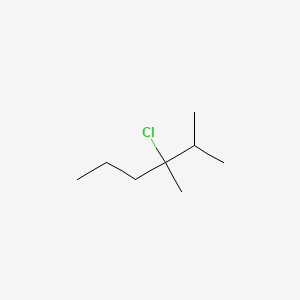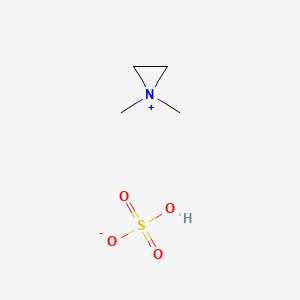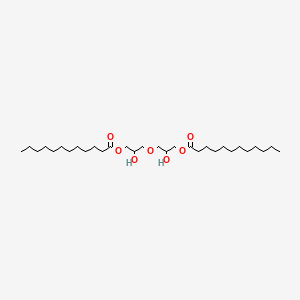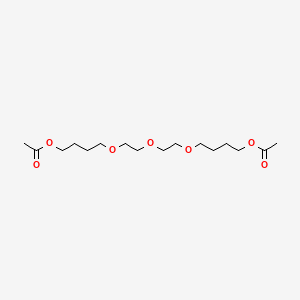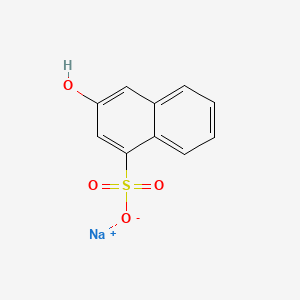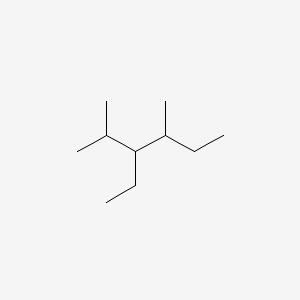
3-Ethyl-2,4-dimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,4-dimethylhexane: is an organic compound belonging to the class of alkanes. It has the molecular formula C10H22 and a molecular weight of 142.2817 g/mol . This compound is a branched hydrocarbon, characterized by its structure which includes an ethyl group and two methyl groups attached to a hexane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,4-dimethylhexane typically involves the alkylation of a suitable hexane derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and reforming processes. These methods are used to break down larger hydrocarbon molecules into smaller, branched alkanes. Catalysts such as zeolites are often employed to facilitate these reactions under high temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,4-dimethylhexane, like other alkanes, primarily undergoes substitution reactions. These include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions:
Halogenation: Requires halogens (Cl2, Br2) and UV light.
Combustion: Requires oxygen (O2) and an ignition source.
Cracking: Requires high temperatures and catalysts such as zeolites.
Major Products Formed:
Halogenation: Produces haloalkanes (e.g., 3-chloro-2,4-dimethylhexane).
Combustion: Produces CO2 and H2O.
Cracking: Produces smaller alkanes and alkenes.
Scientific Research Applications
Chemistry: 3-Ethyl-2,4-dimethylhexane is used as a reference compound in gas chromatography to study the retention indices of branched alkanes .
Biology and Medicine:
Industry: In the petrochemical industry, branched alkanes like this compound are important components of gasoline and other fuels due to their high octane ratings. They are also used as solvents and intermediates in the synthesis of other chemicals.
Mechanism of Action
As an alkane, 3-ethyl-2,4-dimethylhexane is relatively inert and does not have a specific mechanism of action in biological systems. Its interactions are primarily physical, such as dissolving in nonpolar solvents or participating in van der Waals interactions. In combustion reactions, it undergoes oxidation to produce energy, carbon dioxide, and water.
Comparison with Similar Compounds
- 2,4-Dimethylhexane
- 3-Ethylhexane
- 2,3-Dimethylhexane
- 2,5-Dimethylhexane
Comparison: 3-Ethyl-2,4-dimethylhexane is unique due to its specific branching pattern, which affects its physical properties such as boiling point and density. Compared to its isomers, it may have different retention times in gas chromatography and varying reactivity in chemical reactions.
Properties
IUPAC Name |
3-ethyl-2,4-dimethylhexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-6-9(5)10(7-2)8(3)4/h8-10H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKIMJMPFNLVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871188 |
Source


|
| Record name | 3-Ethyl-2,4-dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7220-26-0 |
Source


|
| Record name | 3-Ethyl-2,4-dimethylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007220260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-2,4-dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

